molecular formula C9H6N2O3S2 B1438368 2-[(2-Thienylcarbonyl)amino]-1,3-thiazole-4-carboxylic acid CAS No. 941869-49-4

2-[(2-Thienylcarbonyl)amino]-1,3-thiazole-4-carboxylic acid

Cat. No. B1438368
M. Wt: 254.3 g/mol
InChI Key: WQGGQUBICAIMSE-UHFFFAOYSA-N
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Description

2-[(2-Thienylcarbonyl)amino]-1,3-thiazole-4-carboxylic acid (2-TCTA) is an organic compound derived from thiazole, a five-membered ring consisting of two nitrogen atoms and three carbon atoms. 2-TCTA is a versatile compound with a wide range of applications in organic synthesis, drug design and development, and materials science. It has been used in the synthesis of various pharmaceuticals, agrochemicals, and other organic compounds. In addition, 2-TCTA has been studied for its potential applications in drug design and development, as well as for its biochemical and physiological effects.

Scientific Research Applications

Antioxidant and Anti-inflammatory Applications

Research on benzofused thiazole derivatives, closely related to the core structure of 2-[(2-Thienylcarbonyl)amino]-1,3-thiazole-4-carboxylic acid, has demonstrated significant anti-inflammatory and antioxidant activities. These compounds have been synthesized and evaluated for their biological activities, showing potential as new anti-inflammatory agents with distinct activities compared to standard references. Additionally, these derivatives exhibit antioxidant activities against reactive species, indicating their potential for therapeutic applications in oxidative stress-related conditions (Raut et al., 2020).

Applications in Peptide Studies

The spin label amino acid TOAC, a derivative within the same chemical family, has been extensively used in studies of peptides. Due to its rigid structure and ability to be incorporated into peptides via a peptide bond, TOAC is a valuable tool for analyzing peptide backbone dynamics and secondary structure using various spectroscopic techniques. This has broad implications for understanding peptide interactions with membranes and other biological molecules, contributing significantly to the field of biophysical research (Schreier et al., 2012).

Inhibition by Carboxylic Acids in Biocatalysis

The inhibition effects of carboxylic acids on microbes like Escherichia coli and Saccharomyces cerevisiae have been studied, highlighting the challenges in producing carboxylic acids fermentatively due to their inhibitory effects at concentrations below desired yields. Understanding these mechanisms is crucial for developing metabolic engineering strategies to increase microbial robustness and industrial performance (Jarboe et al., 2013).

properties

IUPAC Name

2-(thiophene-2-carbonylamino)-1,3-thiazole-4-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H6N2O3S2/c12-7(6-2-1-3-15-6)11-9-10-5(4-16-9)8(13)14/h1-4H,(H,13,14)(H,10,11,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WQGGQUBICAIMSE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CSC(=C1)C(=O)NC2=NC(=CS2)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H6N2O3S2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

254.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-[(2-Thienylcarbonyl)amino]-1,3-thiazole-4-carboxylic acid

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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